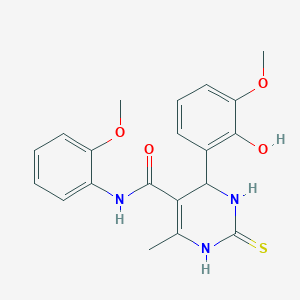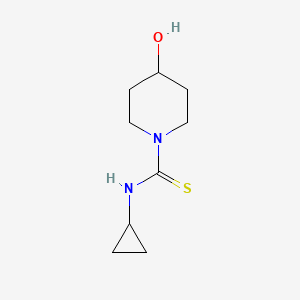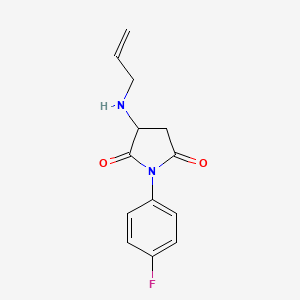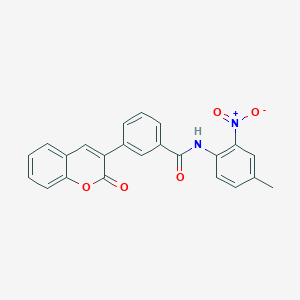![molecular formula C22H29ClN2O2 B4136790 N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide](/img/structure/B4136790.png)
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide
説明
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide, also known as ACPD, is a synthetic compound that belongs to the class of N-acylphenylalanines. ACPD is a potent and selective agonist of the metabotropic glutamate receptor (mGluR), which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system (CNS). ACPD has been widely used as a research tool to investigate the role of mGluRs in various physiological and pathological processes, such as learning and memory, pain perception, epilepsy, and neurodegeneration.
作用機序
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide acts as a selective agonist of mGluRs, specifically the group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC) and increase intracellular calcium levels. The activation of mGluRs by N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide leads to the modulation of synaptic transmission and plasticity, including the enhancement of long-term potentiation (LTP) and the inhibition of long-term depression (LTD).
Biochemical and physiological effects:
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of neurotransmitter release. N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has also been shown to have anticonvulsant and analgesic properties, as well as neuroprotective effects against excitotoxicity and oxidative stress.
実験室実験の利点と制限
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has several advantages as a research tool, including its high potency and selectivity for mGluRs, its ability to modulate synaptic plasticity, and its usefulness in studying the function and regulation of mGluRs in various physiological and pathological processes. However, N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide and mGluRs. One area of interest is the development of novel therapeutics targeting mGluRs for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of mGluRs in synaptic plasticity and learning and memory. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide and other mGluR agonists on neuronal function and plasticity.
科学的研究の応用
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has been extensively used in scientific research to study the function and regulation of mGluRs in the CNS. mGluRs are involved in a wide range of physiological and pathological processes, and their dysfunction has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has been used to investigate the role of mGluRs in these disorders and to develop novel therapeutics targeting these receptors.
特性
IUPAC Name |
N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2/c1-2-3-20(26)24-17-4-5-18(23)19(9-17)25-21(27)13-22-10-14-6-15(11-22)8-16(7-14)12-22/h4-5,9,14-16H,2-3,6-8,10-13H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJQRTZBACEDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4136711.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4136723.png)

amine hydrochloride](/img/structure/B4136739.png)


![N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4136763.png)

![4-[2-(benzyloxy)phenyl]-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4136782.png)
![ethyl 4-{[({3-[4-(4-fluorophenyl)-1-piperazinyl]propyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4136798.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4136805.png)
![N-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4136824.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B4136828.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-[(5-nitro-2-furoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4136832.png)